molecular formula C10H10BrF3 B2648624 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene CAS No. 1341420-14-1

1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene

Cat. No.: B2648624
CAS No.: 1341420-14-1
M. Wt: 267.089
InChI Key: IFGNWZNDTMKVSF-UHFFFAOYSA-N
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Description

1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene is a chemical compound of interest in advanced organic synthesis and medicinal chemistry research. This benzyl bromide derivative, characterized by its bromopropyl side chain and trifluoromethylphenyl group, serves as a versatile building block for the construction of more complex molecular architectures. The bromine atom provides a reactive site for further functionalization, for instance, through nucleophilic substitution reactions, while the trifluoromethyl group can enhance metabolic stability and influence the pharmacokinetic properties of resultant molecules. Researchers may employ this compound in the design and synthesis of novel bioactive molecules, such as benzimidazole derivatives, which are known to exhibit a range of pharmacological activities . Specific research applications and a detailed mechanism of action for this exact compound are areas of ongoing investigation and should be referenced from the current scientific literature. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-(2-bromopropyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3/c1-7(11)6-8-4-2-3-5-9(8)10(12,13)14/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGNWZNDTMKVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene can be synthesized through a multi-step process involving the bromination of propylbenzene followed by the introduction of a trifluoromethyl group. The typical synthetic route involves:

    Bromination: Propylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position of the propyl group.

    Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and trifluoromethylation processes under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromopropyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction of the bromine atom can lead to the formation of the corresponding propyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Nucleophilic Substitution: Corresponding substituted products such as 1-(2-hydroxypropyl)-2-(trifluoromethyl)-benzene.

    Oxidation: 1-(2-Bromopropyl)-2-(trifluoromethyl)benzaldehyde or 1-(2-Bromopropyl)-2-(trifluoromethyl)benzoic acid.

    Reduction: 1-Propyl-2-(trifluoromethyl)-benzene.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that compounds containing trifluoromethyl groups exhibit enhanced biological activity. For instance, derivatives of 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene have been evaluated for their potential as anticancer agents. A study demonstrated that similar trifluoromethyl-substituted compounds showed significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition
The compound has been investigated as a potential inhibitor of specific enzymes involved in cancer progression. For example, amidoxime derivatives derived from brominated compounds have been reported to inhibit lysine-specific demethylase 1 (LSD1), leading to altered methylation patterns in cancer cells . This suggests that this compound could serve as a scaffold for developing new therapeutic agents targeting epigenetic regulators.

Materials Science

Self-Assembling Molecules
In materials science, this compound has been utilized in the synthesis of self-assembling molecules (SAMs). These SAMs play a critical role in enhancing the performance of perovskite solar cells. The incorporation of this compound into SAMs has shown improvements in power conversion efficiency (PCE) due to better charge transport properties and stability .

Polymer Chemistry
The compound's reactivity allows it to be used as a building block in polymer synthesis. Studies have indicated that incorporating trifluoromethyl groups into polymers can enhance their thermal stability and mechanical properties. This is particularly relevant for applications in coatings and adhesives where durability is essential .

Environmental Studies

Biodegradation Studies
Research has also focused on the environmental impact of brominated compounds like this compound. Studies have investigated the biodegradation pathways of such compounds in soil and aquatic environments. The presence of bromine and fluorine can affect microbial degradation rates, which is crucial for assessing the environmental risks associated with these chemicals .

Case Studies

Application Area Study Reference Findings
Medicinal Chemistry Inhibition of LSD1 with significant changes in methylation patterns observed.
Materials Science Enhanced PCE in perovskite solar cells using SAMs based on the compound.
Environmental Studies Investigation into biodegradation pathways revealing microbial interactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Ortho vs. Meta Substitution

  • Target Compound : 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene has substituents in ortho positions (positions 1 and 2 on the benzene ring). This proximity enhances steric hindrance and electronic interactions between the bromopropyl and -CF₃ groups.
  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene (): A meta-substituted isomer with the bromopropyl and -CF₃ groups separated by one carbon.

Chain Length Variations

  • 1-(2-Bromoethyl)-2-(trifluoromethyl)benzene (CAS 94022-95-4, ): Features a shorter bromoethyl chain (C₂ vs. C₃ in the target compound). The reduced chain length lowers molecular weight (199.09 g/mol vs. ~257.08 g/mol for the target) and may decrease lipophilicity .
  • 1-(Bromomethyl)-2-(trifluoromethyl)benzene (): A bromomethyl analog lacking the propyl chain. This structural simplicity enhances its utility in rapid alkylation reactions but limits applications requiring extended carbon frameworks .

Functional Group Variations

Bromoalkyl vs. Bromoether Substituents

  • 1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene (CAS 910468-48-3, ): Replaces the bromopropyl chain with a bromoethoxy group. The ether linkage introduces polarity, increasing solubility in polar solvents but reducing stability under acidic conditions compared to alkyl bromides .

Trifluoromethyl vs. Trifluoromethoxy Groups

  • 1-(Bromomethyl)-2-(trifluoromethoxy)benzene (CAS 198649-68-2, ): Substitutes -CF₃ with a -OCF₃ group. The trifluoromethoxy group is less electron-withdrawing, altering the compound’s reactivity in electrophilic aromatic substitutions .

Physical and Spectral Properties

  • This compound : Expected to exhibit moderate polarity (logP ~3.5) due to the -CF₃ group and bromopropyl chain. NMR spectra would show distinct shifts for the bromopropyl protons (δ ~3.5–4.0 ppm) and aromatic protons near -CF₃ (δ ~7.5–8.0 ppm) .
  • 1-(3-Bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene (): The allylic bromide and conjugated double bond result in UV-Vis absorption maxima shifted to longer wavelengths (~260 nm), useful in photochemical applications .

Challenges and Commercial Status

  • The target compound’s discontinued commercial status () contrasts with analogs like 1-bromo-2-cyclopropyl-4-(trifluoromethyl)benzene (), which remains available. This may reflect synthetic difficulties, such as low yields or purification challenges.

Biological Activity

1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene, also known as 1-bromo-2-(trifluoromethyl)propylbenzene, is a compound of interest in various fields of chemical and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C₉H₈BrF₃
  • Molecular Weight: 251.06 g/mol
  • CAS Number: 1341420-14-1

The compound features a benzene ring substituted with a bromopropyl group and a trifluoromethyl group, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, potentially disrupting metabolic pathways.
  • Receptor Binding: It can interact with neurotransmitter receptors, influencing neuronal signaling and potentially affecting mood and behavior.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Anticancer Activity: Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating that it may induce apoptosis in malignant cells.

Case Studies

  • Antimicrobial Activity Study
    • A study conducted on the antibacterial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.
  • Cytotoxicity Assay
    • In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits cytotoxic effects with IC50 values ranging from 20 to 30 µM. Further analysis indicated that the mechanism involves the induction of apoptosis through caspase activation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
1-Bromo-3-chloropropaneAliphatic halideModerate toxicity
1-Bromo-4-chloro-2-(trifluoromethyl)benzeneAromatic halideAntimicrobial properties
1-Bromo-2-naphthyl trifluoromethylNaphthalene derivativeAnticancer activity

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are critical. Studies indicate that exposure may lead to skin irritation and respiratory issues upon inhalation. Proper handling procedures should be observed in laboratory settings.

Q & A

Q. What are the standard synthetic routes for 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of 1-ethyl-2-(trifluoromethyl)-benzene using bromine (Br₂) in the presence of Fe or AlBr₃ as catalysts. Optimization includes:

  • Catalyst Selection : AlBr₃ may enhance regioselectivity compared to Fe .
  • Temperature Control : Maintaining 40–60°C minimizes side reactions (e.g., over-bromination).
  • Purification : Column chromatography (hexane/ethyl acetate) isolates the product (purity >95%) .

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

Methodological Answer:

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming substituent positions and bond angles .
  • NMR Analysis : ¹H/¹⁹F NMR identifies chemical shifts (e.g., δ ~4.5 ppm for BrCH₂, δ -60 ppm for CF₃) .
  • GC-MS : Quantifies purity and detects trace byproducts (e.g., debrominated derivatives) .

Q. What nucleophilic substitution reactions are feasible, and how do reaction conditions influence product distribution?

Methodological Answer: The bromopropyl group undergoes SN₂ reactions. Example pathways:

Nucleophile Conditions Product
NH₃ (excess)EtOH, reflux1-(2-Aminopropyl)-2-(trifluoromethyl)-benzene
NaCNDMF, 80°C1-(2-Cyanopropyl)-2-(trifluoromethyl)-benzene
Kinetic studies show polar aprotic solvents (DMF) favor faster substitution than protic solvents .

Q. What spectroscopic signatures distinguish this compound from its regioisomers?

Methodological Answer:

  • ¹³C NMR : The trifluoromethyl group causes a deshielded carbon signal at ~125 ppm (q, J = 32 Hz).
  • IR Spectroscopy : C-F stretches at 1150–1250 cm⁻¹ and C-Br at 550–650 cm⁻¹ confirm substituent positions .

Q. How does the trifluoromethyl group influence electronic and steric effects in reactions?

Methodological Answer: The -CF₃ group is strongly electron-withdrawing, activating the benzene ring toward electrophilic substitution at the para position. Steric hindrance from the bromopropyl chain slows meta-substitution. Hammett constants (σₘ = 0.43) quantify electronic effects in reaction mechanisms .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitutions of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient regions. For example, the para position to -CF₃ shows higher electrophilic susceptibility (local Fukui indices >0.25) compared to ortho. MD simulations further assess steric accessibility .

Q. What strategies resolve contradictions in kinetic data for its oxidation reactions?

Methodological Answer: Conflicting rate constants (e.g., solvent-dependent oxidation rates) are addressed by:

  • Isotopic Labeling : ¹⁸O tracking in KMnO₄-mediated oxidation identifies intermediates.
  • Arrhenius Analysis : Activation energies (Eₐ) from variable-temperature experiments clarify mechanistic steps (e.g., radical vs. ionic pathways) .

Q. How do byproducts form during large-scale synthesis, and how are they mitigated?

Methodological Answer: Common byproducts include:

  • Debrominated Derivatives : Result from excess HBr. Mitigation: Scavengers (Ag₂O) trap HBr.
  • Dimerization : Occurs at >100°C. Solution: Use flow reactors for rapid heat dissipation .
    HPLC-MS monitors batch consistency (retention time: 8.2 min for target compound) .

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

Methodological Answer:

  • Twinned Crystals : SHELXL’s TWIN law refines overlapping lattices .
  • Disorder in CF₃ Group : Partial occupancy modeling with restraints (DFIX in SHELX) improves accuracy .

Q. How does this compound behave under photolytic conditions, and what degradation pathways dominate?

Methodological Answer: UV-Vis studies (λₘₐₓ = 260 nm) show C-Br bond cleavage under 254 nm light, forming:

  • Radical Intermediates : Trapped with TEMPO, confirmed by EPR.
  • Degradation Products : 1-Propenyl-2-(trifluoromethyl)-benzene (via β-hydride elimination) .

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